21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate
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Overview
Description
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is a synthetic steroid compound. It is derived from pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 21 and 11, as well as keto groups at positions 3 and 20. The pivalate ester at position 21 enhances its stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps. One common route starts with the precursor 3β-acetoxypregn-5-en-20-one. This compound undergoes a series of reactions including bromination, hydrolysis, and oxidation to introduce the hydroxyl and keto groups at the desired positions . The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of the parent compound .
Scientific Research Applications
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring steroid with similar anti-inflammatory properties.
Cortisone: Another steroid with comparable effects but different metabolic pathways.
Prednisolone: A synthetic steroid with enhanced potency and stability
Uniqueness
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and lipophilicity. This makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
84963-41-7 |
---|---|
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36O5/c1-24(2,3)23(30)31-14-21(29)19-9-8-18-17-7-6-15-12-16(27)10-11-25(15,4)22(17)20(28)13-26(18,19)5/h12,17-19,22H,6-11,13-14H2,1-5H3/t17-,18-,19+,22+,25-,26-/m0/s1 |
InChI Key |
MFNKUOBOAMIHNU-HEDGWYKQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)C(C)(C)C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)COC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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